

Application Notes and Protocols: N-Alkylation of Diethyl Iminodicarboxylate

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Compound of Interest

Compound Name: *Diethyl Iminodicarboxylate*

Cat. No.: B028530

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Introduction

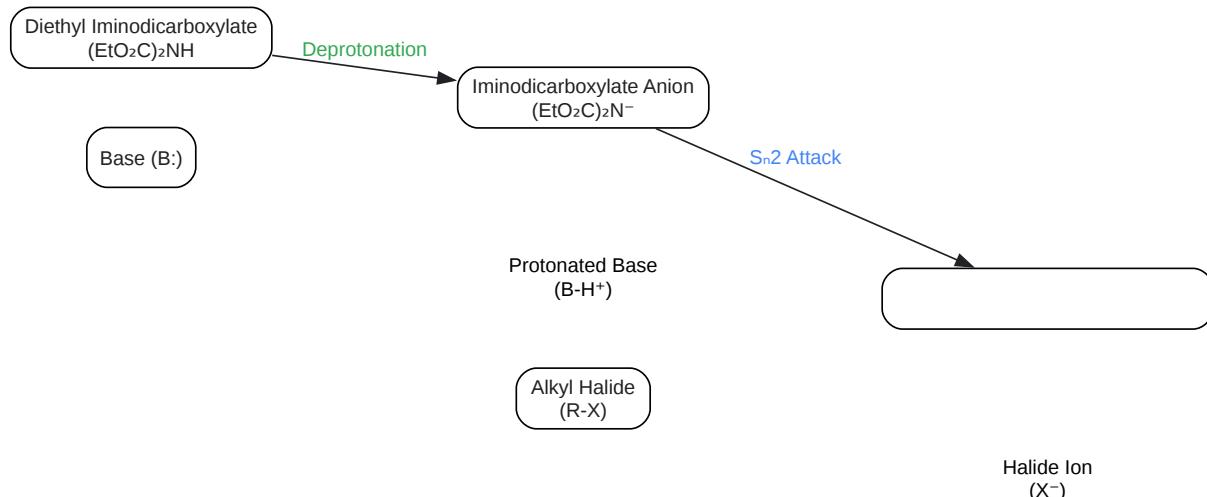
The N-alkylation of **diethyl iminodicarboxylate** is a fundamental transformation in organic synthesis, providing a versatile route to a wide array of N-substituted glycine derivatives and other valuable building blocks for pharmaceutical and agrochemical development. This reaction introduces an alkyl group onto the nitrogen atom of the iminodicarboxylate, enabling the synthesis of diverse molecular scaffolds. The general mechanism proceeds via the deprotonation of the acidic N-H bond by a suitable base, followed by a nucleophilic substitution reaction with an alkyl halide. This document provides detailed protocols and application notes for this important reaction, including mechanistic insights and quantitative data for various reaction conditions.

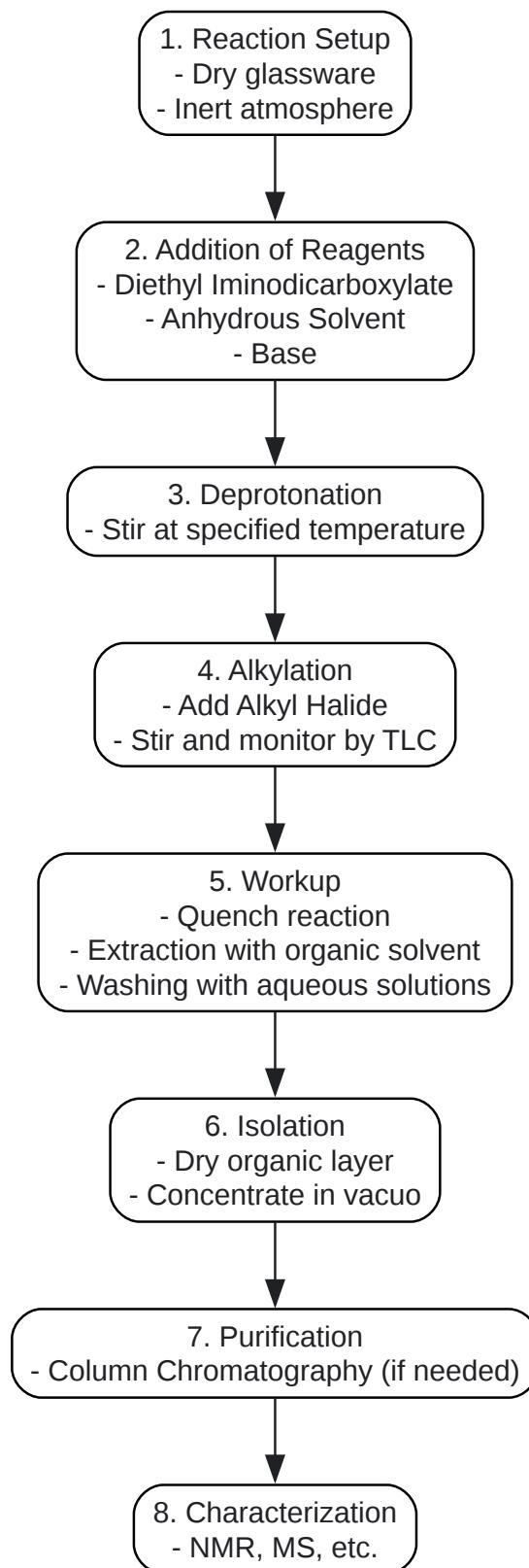
Reaction Mechanism

The N-alkylation of **diethyl iminodicarboxylate** is typically achieved through a two-step process occurring in a single pot:

- Deprotonation: A base is used to abstract the acidic proton from the nitrogen atom of **diethyl iminodicarboxylate**, forming a resonance-stabilized enolate-like anion. The choice of base is crucial and can influence the reaction rate and selectivity. Common bases include potassium carbonate (K_2CO_3), cesium carbonate (Cs_2CO_3), and sodium hydride (NaH).

- Nucleophilic Substitution (S_N2): The resulting anion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the new N-C bond. This step generally follows an S_N2 pathway, which is most efficient with primary and some secondary alkyl halides.



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